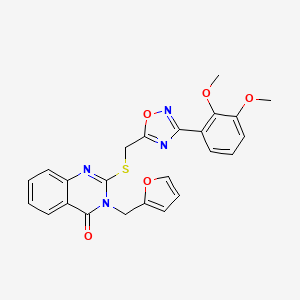
3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related difluorophenyl-propanone compounds involves the introduction of substituents at specific positions to enhance antifungal activity, as seen in the synthesis of 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols . These compounds were synthesized and evaluated for their antifungal activities, with the dimethyl analogs showing more potent activity . This suggests that the synthesis of "3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone" would likely involve careful selection of substituents to achieve desired biological properties.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone" plays a crucial role in their biological activity. For instance, the presence of dimethyl groups in the 3-position of the propanol analogs significantly improved their antifungal efficacy . The molecular structure, particularly the placement and type of substituents, can be critical in determining the compound's interaction with biological targets.
Chemical Reactions Analysis
The papers describe the use of various propanone derivatives in chemical reactions to synthesize heterocycles and thiazoles . For example, 3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone was used as a synthetic equivalent of trifluoropyruvaldehyde for the synthesis of fluorine-containing heterocycles . Similarly, 1,3-dibromo-1,1-difluoro-2-propanone served as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles . These reactions highlight the versatility of propanone derivatives in synthesizing compounds with potential drug discovery applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanone derivatives are influenced by their functional groups and molecular structure. For instance, 1,1,1,3,3,3-Hexafluoro-2-propanol was introduced as a reagent and solvent for the detritylation of sensitive nucleosides and nucleotides, showcasing its utility in conditions where strong acids could cause unwanted reactions . The introduction of fluorine atoms and other substituents can significantly alter the reactivity, solubility, and stability of these compounds, which is essential for their application in chemical synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structures
Research has investigated compounds with structures similar to 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone, focusing on their crystal structures and molecular interactions. Studies include the analysis of inclusion compounds and dimorphism in related chemical structures through methods like NMR spectroscopy and X-ray crystallography. These investigations provide insights into the crystal and molecular structures of such compounds (Bardet et al., 1999), (Stomberg et al., 1994).
Lignin-Related Research
There is significant interest in the application of compounds similar to 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone in lignin-related research. Studies explore the formation of certain propanones during acid treatment of birch lignin (Li et al., 1996) and investigate the photoyellowing behavior of non-phenolic lignin models (Parkås et al., 2004).
Synthetic Chemistry and Material Science
Various studies focus on the synthesis and structural analysis of compounds related to 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone. This includes exploring methods for synthesizing analogs and intermediates (An et al., 1992), and the development of novel polyacetylenes for potential material science applications (Rahim, 2020).
Biological and Pharmaceutical Studies
Research into similar compounds also extends into biological and pharmaceutical domains. This includes studies on the synthesis and toxicity of related chalcone compounds (Khatiman et al., 2019) and the investigation of natural esters and their analogs for potential therapeutic applications (Hu et al., 2005).
Eigenschaften
IUPAC Name |
3-(2,4-difluoroanilino)-1-(3,4-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-16-6-3-11(9-17(16)23-2)15(21)7-8-20-14-5-4-12(18)10-13(14)19/h3-6,9-10,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXNMLDPRNTDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCNC2=C(C=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone | |
CAS RN |
763116-77-4 |
Source


|
| Record name | 3-(2,4-DIFLUOROANILINO)-1-(3,4-DIMETHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

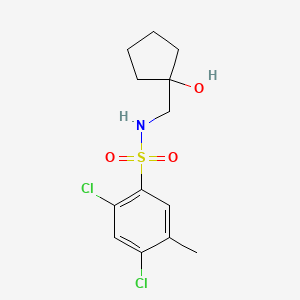
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)
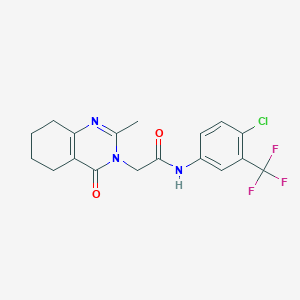
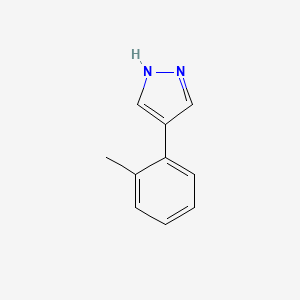

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)

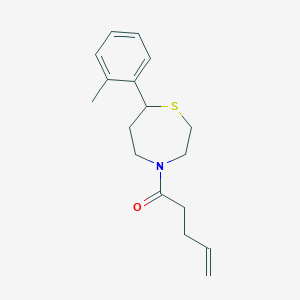

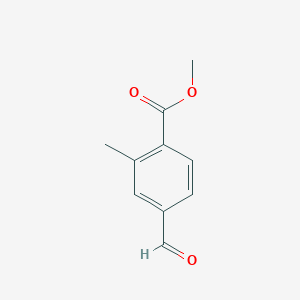
![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)
